N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound belonging to the class of sulfanilides These compounds are characterized by the presence of a sulfanilide moiety, which is an organic aromatic compound containing a sulfanilide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfanilides, such as:
- (2R)-N-{4-[ethyl(phenyl)sulfamoyl]-2-methylphenyl}-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
- Benzenesulfonamides
- Anilides
Uniqueness
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, such as the presence of both sulfanilide and pyrazole moieties
Properties
Molecular Formula |
C25H24N4O4S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H24N4O4S/c1-3-29(19-7-5-4-6-8-19)34(32,33)20-12-10-18(11-13-20)26-25(31)23-16-22(27-28-23)21-15-17(2)9-14-24(21)30/h4-16,30H,3H2,1-2H3,(H,26,31)(H,27,28) |
InChI Key |
NBAKRVSHQRPFPD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=C(C=CC(=C4)C)O |
Origin of Product |
United States |
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